molecular formula C10H10N2O6 B1362340 Dimethyl 2-(3-nitropyridin-2-yl)malonate CAS No. 173417-34-0

Dimethyl 2-(3-nitropyridin-2-yl)malonate

Cat. No.: B1362340
CAS No.: 173417-34-0
M. Wt: 254.2 g/mol
InChI Key: ZGJBYLKQNZJCFD-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C10H10N2O6 and a molecular weight of 254.2 g/mol . This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a malonate ester. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(3-nitropyridin-2-yl)malonate typically involves the nitration of 2-pyridylmalonate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction temperature carefully monitored to prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 2-(3-nitropyridin-2-yl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-nitropyridin-2-yl)malonate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The malonate ester moiety can undergo hydrolysis, releasing malonic acid derivatives that can further participate in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-(3-nitropyridin-2-yl)malonate is unique due to its specific substitution pattern on the pyridine ring and the presence of both nitro and malonate ester groups. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 2-(3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJBYLKQNZJCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381972
Record name Dimethyl 2-(3-nitropyridin-2-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

173417-34-0
Record name Dimethyl 2-(3-nitropyridin-2-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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